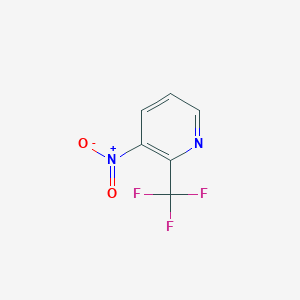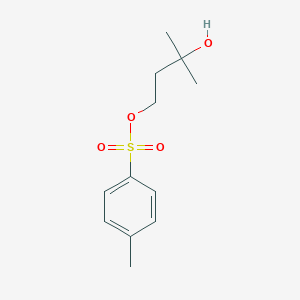
3-Bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond. This compound is characterized by the presence of bromine atoms at the 3 and 3’ positions and methyl groups at the 4, 4’, 5, and 5’ positions. It is used in various applications, particularly in the field of organic electronics and optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- typically involves the bromination of 2,2’-bithiophene. The process begins with the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst, such as iron or aluminum chloride, to introduce bromine atoms at the 3 and 3’ positions. The methylation of the compound can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts are often used in Suzuki and Stille coupling reactions, with reagents such as boronic acids or stannanes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various oligothiophenes and polymers, which are valuable in organic electronics .
Applications De Recherche Scientifique
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- has several scientific research applications:
Organic Electronics: It is used in the design and synthesis of organic solar cells, thin-film transistors, and chemical sensors.
Optoelectronics: The compound is employed in the development of photovoltaic cells and other optoelectronic devices.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- involves its ability to participate in electron transfer processes. The presence of bromine and methyl groups influences the electronic properties of the compound, making it suitable for use in electronic and optoelectronic applications. The molecular targets and pathways involved include the formation of conjugated systems that facilitate electron mobility .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Another brominated derivative of bithiophene, used in similar applications.
2,5-Dibromo-3-hexylthiophene: A compound used in the synthesis of regioregular polymers for organic electronics.
Uniqueness
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is unique due to the specific positioning of bromine and methyl groups, which significantly affect its electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic electronic materials .
Propriétés
Numéro CAS |
103382-70-3 |
|---|---|
Formule moléculaire |
C12H12Br2S2 |
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
3-bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H12Br2S2/c1-5-7(3)15-11(9(5)13)12-10(14)6(2)8(4)16-12/h1-4H3 |
Clé InChI |
PFUXHJBRYJKIAP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
SMILES canonique |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)



